ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as E-64, is a potent and selective inhibitor of cysteine proteases. It was first synthesized in 1977 by researchers at the University of Tokyo, and has since been widely used in scientific research.
Wirkmechanismus
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate acts as a potent and irreversible inhibitor of cysteine proteases by binding covalently to the active site cysteine residue. This results in the inhibition of protease activity and the accumulation of protease substrates within cells.
Biochemical and physiological effects:
ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein degradation, the modulation of apoptosis, and the regulation of autophagy. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is its high selectivity for cysteine proteases, which allows for specific inhibition of these enzymes in complex biological systems. However, one limitation of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is its irreversible binding to cysteine proteases, which can make it difficult to study the effects of protease inhibition over time.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and its effects on cysteine proteases. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the role of cysteine proteases in autophagy and the development of new strategies for modulating this process. Finally, there is ongoing research on the use of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and other cysteine protease inhibitors as tools for studying the role of these enzymes in various biological processes.
Synthesemethoden
The synthesis of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps, including the condensation of 1-ethyl-3-methyl-1H-pyrazol-4-carboxylic acid with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is primarily used as an inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to be effective in inhibiting a wide range of cysteine proteases, including cathepsins, calpains, and caspases.
Eigenschaften
Molekularformel |
C21H29N3O3 |
---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
ethyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-7-24-11-14(12(3)23-24)18-17(20(26)27-8-2)13(4)22-15-9-21(5,6)10-16(25)19(15)18/h11,18,22H,7-10H2,1-6H3 |
InChI-Schlüssel |
OSNANNJFMWYUDL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.